molecular formula C12H12O3 B14677485 Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate CAS No. 32095-87-7

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate

Katalognummer: B14677485
CAS-Nummer: 32095-87-7
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: IPPITZMPXVKCJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C12H12O3. It is a derivative of butenoic acid and features a phenyl group attached to the butenoate backbone. This compound is known for its applications in various chemical reactions and its role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxo-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of methyl 3-methyl-4-oxo-4-phenylbut-2-enoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-oxo-4-phenylbut-3-enoate
  • Methyl 2-methyl-3-oxo-4-phenylbutanoate
  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Uniqueness

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of both a phenyl group and a methyl group on the butenoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

32095-87-7

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

methyl 3-methyl-4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C12H12O3/c1-9(8-11(13)15-2)12(14)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI-Schlüssel

IPPITZMPXVKCJR-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OC)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.